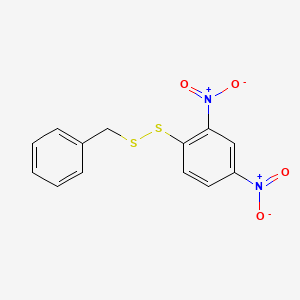
1-(Benzyldisulfanyl)-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyldisulfanyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzyldisulfanyl group and two nitro groups at the 2 and 4 positions
Métodos De Preparación
The synthesis of 1-(Benzyldisulfanyl)-2,4-dinitrobenzene typically involves the reaction of 2,4-dinitrochlorobenzene with benzyldisulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(Benzyldisulfanyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The benzyldisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Benzyldisulfanyl)-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions and the development of new synthetic methodologies.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and oxidative stress.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for compounds targeting oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzyldisulfanyl)-2,4-dinitrobenzene involves its ability to undergo redox reactions and interact with various molecular targets. The benzyldisulfanyl group can participate in redox cycling, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The nitro groups can also undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Benzyldisulfanyl)-2,4-dinitrobenzene can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrotoluene: Used in the production of polyurethane foams and explosives.
Benzyldisulfide: A simpler analog with applications in organic synthesis and as a sulfur source.
The uniqueness of this compound lies in its combination of the benzyldisulfanyl and nitro groups, which confer distinct redox properties and reactivity patterns, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
60775-11-3 |
|---|---|
Fórmula molecular |
C13H10N2O4S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(benzyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)11-6-7-13(12(8-11)15(18)19)21-20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
DUPFNXLPMJWIGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
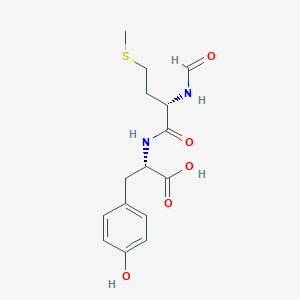
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
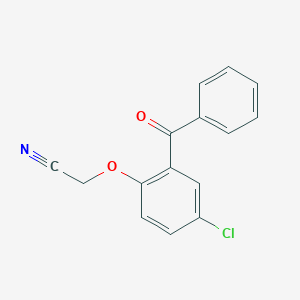
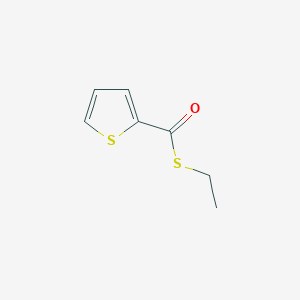
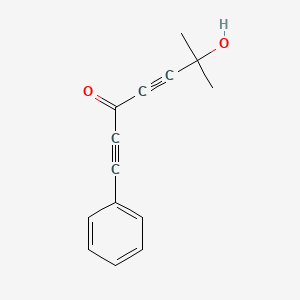
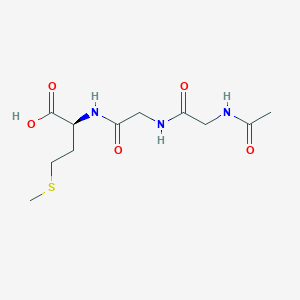
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
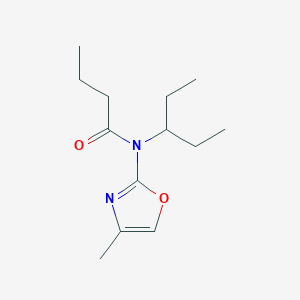
methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
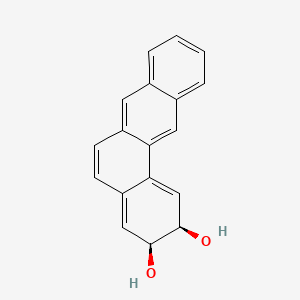
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
